Methyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with methoxy and methylbenzoyl groups. The unique structure of this compound makes it an interesting subject for synthetic chemistry and pharmacological studies.
Preparation Methods
The synthesis of Methyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and an acid catalyst.
Attachment of the methylbenzoyl group: This step involves Friedel-Crafts acylation, where the tetrahydroisoquinoline reacts with a methylbenzoyl chloride in the presence of a Lewis acid like aluminum chloride.
Esterification to form the benzoate: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
Methyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylbenzoyl groups, using reagents like sodium methoxide or Grignard reagents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Potential pharmacological applications include the development of new drugs for neurological disorders, given its structural resemblance to bioactive isoquinoline alkaloids.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The methoxy and methylbenzoyl groups contribute to its binding affinity and specificity, allowing it to interact with particular molecular targets.
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and benzoate esters. Compared to these compounds, Methyl 4-((6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methylbenzoyl and benzoate groups.
Methyl 4-methoxybenzoate: Lacks the tetrahydroisoquinoline core.
4-Methylbenzoyl chloride: Used as a precursor in the synthesis of the target compound.
Properties
Molecular Formula |
C28H29NO6 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-methylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H29NO6/c1-18-5-7-19(8-6-18)27(30)29-14-13-21-15-25(32-2)26(33-3)16-23(21)24(29)17-35-22-11-9-20(10-12-22)28(31)34-4/h5-12,15-16,24H,13-14,17H2,1-4H3 |
InChI Key |
JTSRQOUQZNJDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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